Ikk-IN-1
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Overview
Description
Ikk-IN-1 is a chemical compound with the molecular formula C₂₂H₂₆ClN₃O₄ and a molecular weight of 431.91 . It is primarily used for research purposes .
Chemical Reactions Analysis
This compound is involved in the regulation of the IKK/NF-κB signaling pathway. IKKβ is essential for efficient phosphorylation and subsequent degradation of IκBα, yet IKKα contributes to the NF-κB activation response in cells as measured via DNA binding assays . In HeLa cells, both IKKα and IKKβ contribute to IκBα phosphorylation and NF-κB activation .
Scientific Research Applications
IKK Complex and NF-κB Signaling : The IKK complex is the master regulator of the NF-κB signaling pathway. Activation of the IKK complex is highly stimulus-specific and is essential for various functions attributed to NF-κB. NF-κB-independent roles of IKK members add complexity to its biological function, which is crucial for targeting IKK for therapeutics (Liu, Xia, Parker, & Verma, 2012).
IKK in Disease and Therapy : Disruption of NF-κB or IKK function contributes to many human diseases, including cancer. IKK pathways interact with other cell-signaling networks, influencing cell fate and disease progression (Perkins, 2007).
IKKβ in Apoptosis and NF-κB Activation : IKKβ plays a major role in IKK activation and NF-κB activity. IKKβ-deficient mice exhibit significant pathophysiological consequences, highlighting its importance in NF-κB activation and apoptosis prevention (Li et al., 1999).
IKK in Ischemic Brain Damage : IKK is critical in ischemic brain damage, suggesting a potential role for IKK inhibitors in stroke therapy. Small-molecule inhibitors of IKK can reduce infarct volume and cell death in a therapeutic time window (Herrmann et al., 2005).
IKK in Cancer Therapy : IKK and IKK-related kinases are implicated in the pathogenesis of human diseases, including cancer. Their dysregulation promotes tumor survival, proliferation, migration, metastasis, and angiogenesis. Targeting IKK is a promising avenue for novel cancer therapies (Lee & Hung, 2008).
IKK and Atherosclerosis : IKKα deficiency in macrophages reduces Akt phosphorylation, cell survival, and early atherosclerosis, demonstrating IKK's role in atherosclerosis pathogenesis (Babaev et al., 2016).
IKK Crosstalk in Innate Immunity : The IKK family members regulate each other through phosphorylation of their catalytic and regulatory subunits, balancing their activities during innate immunity. This reveals complex interactions within the IKK family (Clark et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-piperidin-4-yl-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.ClH/c26-18-2-1-3-19(28-11-13-4-5-13)20(18)17-10-15(14-6-8-23-9-7-14)16-12-29-22(27)25-21(16)24-17;/h1-3,10,13-14,23,26H,4-9,11-12H2,(H,24,25,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLAQIZOLUOIRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C3=NC4=C(COC(=O)N4)C(=C3)C5CCNCC5)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.